molecular formula C6H9NO3 B1218571 N-Methacryloylglycine CAS No. 23578-45-2

N-Methacryloylglycine

Cat. No.: B1218571
CAS No.: 23578-45-2
M. Wt: 143.14 g/mol
InChI Key: BOURDYMMTZXVRY-UHFFFAOYSA-N
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Description

N-Methacryloylglycine, with the chemical formula C7H11NO3 and CAS registry number 23578-45-2, is a compound known for its applications in various fields. This white solid is characterized by its methacryloyl and glycine functional groups. It is commonly used as a monomer in the synthesis of polymers and copolymers, offering a versatile platform for the development of materials with specific properties . This compound is also used in the production of dental materials, such as dental adhesives and dental composites, due to its excellent adhesive properties and biocompatibility .

Biochemical Analysis

Biochemical Properties

N-Methacryloylglycine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycan processing enzymes, which are crucial in the remodeling of N-glycans . These interactions are essential for the proper functioning of glycoproteins, as they influence the kinetics of glycan maturation processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the folding of glycoproteins in the endoplasmic reticulum, which is critical for maintaining cellular homeostasis . Additionally, it can modulate the activity of lectin chaperones such as calnexin and calreticulin, which are involved in protein quality control.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by interacting with specific glycan processing enzymes, leading to differential N-glycan reactivities depending on the surrounding protein tertiary structure . This interaction results in the generation of diverse glycan structures on mature proteins, which can influence their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the remodeling of N-glycans by this compound is a time-dependent process, with different glycosylation sites exhibiting varying kinetic properties . This temporal aspect is essential for understanding the compound’s impact on cellular processes in both in vitro and in vivo studies.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it needs to be in proximity to its target enzymes and proteins to exert its effects. The endoplasmic reticulum and Golgi apparatus are key sites where this compound is active, influencing glycan processing and protein quality control .

Preparation Methods

N-Methacryloylglycine can be synthesized through various methods. One common synthetic route involves the reaction of methacrylic acid with glycine in the presence of a dehydrating agent . The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. Industrial production methods often involve the use of methacryloyl chloride and glycine, which react to form this compound in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization.

Chemical Reactions Analysis

N-Methacryloylglycine undergoes various chemical reactions, including:

Common reagents used in these reactions include radical initiators for polymerization, nucleophiles for substitution reactions, and electrophiles for addition reactions. The major products formed from these reactions are typically polymers or modified this compound derivatives .

Comparison with Similar Compounds

N-Methacryloylglycine is unique due to its combination of methacryloyl and glycine functional groups, which provide it with distinct properties. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and reactivity.

Properties

IUPAC Name

2-(2-methylprop-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(2)6(10)7-3-5(8)9/h1,3H2,2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOURDYMMTZXVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178215
Record name N-Methacryloyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23578-45-2
Record name N-Methacryloyl glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023578452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methacryloyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Glycine (75 g, 1 mol) is dissolved in 500 ml of 40 g (1 mol) of sodium hydroxide in the ice bath and the clear solution is reacted with 105 g (1 mol) of methacryloyl chloride and 40 g (1 mol) of sodium hydroxide in 150 ml of water simultaneously. The reaction temperature is kept below 5° C. throughout the addition. The reaction mixture is allowed to rise to room temperature and stirred at that temperature for three hours. The clear solution was titrated with 1N HCl to pH 3.0 and extracted with ethylacetate. The combined organic layer is dried over anhydrous magnesium sulfate and evaporated to leave 70 g (46%) of a crystalline material. Melting point 104° C. (literature 104°-105.5° C.). NMR (D2O), 5.7 gamma (s, 1H, =CH2), 5.4 gamma (s, 1H, =CH2), 4.0 gamma (s, 2H, CH2 ), 1.9 gamma (s, 3H, CH3). Purity by neutralization, 100.1%; purity by bromination, 100.8%.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
40 g
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reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a mixture composed of 80 g (2.0 mol) of sodium hydroxide, 400 ml of water and 4 ml of nitrobenzene was dissolved with stirring 150 g (2.0 mol) of glycine and the mixture was cooled to 0° C. To the aqueous solution, there were simultaneously added dropwise 230 g (2.2 mol) of methacrylic chloride and an aqueous solution containing 96 g (2.4 mol) of sodium hydroxide dissolved in 200 ml of water. After the completion of the reaction, 800 ml of acetonitrile was added to the reaction solution and the mixture was then acidified by adding 160 ml of concentrated hydrochloric acid. 1 liter of acetonitrile was further added to extract and the acetonitrile layer was separated. The acetonitrile solution was concentrated and the crystals thus deposited were collected and recrystallized from ethyl acetate to obtain 117 g of N-methacryloyl glycine.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
230 g
Type
reactant
Reaction Step Five
Quantity
96 g
Type
reactant
Reaction Step Six
Quantity
160 mL
Type
reactant
Reaction Step Seven
Name
Quantity
200 mL
Type
solvent
Reaction Step Eight
Name
Quantity
400 mL
Type
solvent
Reaction Step Nine
Quantity
1 L
Type
solvent
Reaction Step Ten

Synthesis routes and methods III

Procedure details

Glycine (7.5 g, 0.1 moles) is dissolved in 30 ml of aqueous sodium hydroxide solution (8 g, 0.2 moles) and cooled in ice and methacryloyl chloride (10.45 g, 0.1 moles), dissolved in 10 ml of chloroform, is added dropwise with stirring. After that, the reaction is allowed to continue for one hour at room temperature. The solution, cooled in ice, is acidified to a pH of 2 with 5N aqueous hydrochloric acid and exhaustively extracted with ethyl acetate. The organic solution is dried over sodium sulfate and evaporated under vacuum, 10 g (70%) of a crystalline product of N-methyacryloyl glycine with a melting point of 104° C. to 105° C. being obtained.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To 400 ml of water containing 80 g (2.0 mol) of sodium hydroxide dissolved, were added 150 g (2.0 mol) of glycine and 4 ml of nitrobenzene. To the mixture, there were simultaneously added 200 ml of an aqueous solution containing 96 g (2.4 mol) of sodium hydroxide and 230 g (2.2 mol) of methacrylic chloride under cooling (at -20° C.) with stirring over a period of about 2 hours. After adding 800 ml of acetonitrile and 160 ml of concentrated hydrochloric acid, the organic layer was separated. The solvent was distilled off under a reduced pressure and the crystals thus deposited were collected by filtration and recrystallized from ethyl acetate to obtain 184 g (64.3% yield) of α-methacryloylaminoacetic acid.
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
96 g
Type
reactant
Reaction Step Four
Quantity
230 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
reactant
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the unique properties of polymers containing N-Methacryloylglycine in drug delivery?

A1: [] Researchers have investigated polymers incorporating this compound as potential drug carriers, focusing on their enzymatic degradation. Copolymers of this compound with other monomers like styrene, vinyl acetate, and 2-hydroxyethyl methacrylate were synthesized. The study demonstrated that the release rate of a model drug, biphenyl-2-ol, from these copolymers could be controlled by manipulating the copolymer composition and structure. This suggests that this compound-containing polymers could be tailored for specific drug release profiles, potentially enhancing drug efficacy and reducing side effects.

Q2: How does the structure of this compound-based polymers influence their interaction with enzymes?

A2: [] A study exploring the enzymatic hydrolysis of this compound-containing polymers by α-chymotrypsin provided valuable insights. It revealed that the hydrolysis rate is influenced by the type and arrangement of comonomers in the polymer chain. For instance, copolymers with a higher proportion of substrate units showed faster degradation. Interestingly, the study also observed that the specific sequence of monomers within the polymer had less impact on the hydrolysis rate than the overall composition. This suggests that by strategically choosing and arranging comonomers alongside this compound, researchers can fine-tune the biodegradability of these polymers for specific applications.

Q3: How does this compound compare to N-Methacryloyl-β-alanine in terms of its protonation behavior in polymers?

A3: [] Research has shown that polymers of this compound and N-Methacryloyl-β-alanine, while structurally similar, exhibit distinct protonation behaviors. These differences stem from the varying interactions of the amide groups within the polymer chains with water molecules. FT-IR spectroscopic analysis revealed that the amide group in poly(this compound) undergoes more significant hydration upon protonation compared to poly(N-Methacryloyl-β-alanine). This difference in hydration directly impacts the polymers' basicity and their response to changes in pH. Understanding these subtle structural differences and their consequences is crucial for designing polymers with specific properties for applications like controlled drug delivery or stimuli-responsive materials.

Q4: Can this compound be utilized to create responsive materials for sensing applications?

A4: [] A study demonstrated the successful development of a sophisticated sensing platform based on a europium (Eu(iii)) coordination polymer film incorporating this compound (Eu(iii)-PMAG). This film, deposited on an electrode, exhibited fluorescence sensitive to various analytes. For example, the presence of copper ions (Cu(ii)) quenched the fluorescence, while the addition of EDTA restored it. This response was attributed to the modulation of the "antenna effect" between Eu(iii) and this compound within the film. The platform's versatility was further demonstrated by integrating the electrocatalytic properties of NADH and a ferrocene probe, enabling the creation of a multi-input logic system for sensing applications. This research highlights the potential of this compound-containing materials in developing advanced sensing platforms for diverse analytes.

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